Methyl 2-[(methoxycarbonyl)amino]acetate
Overview
Description
“Methoxycarbonylamino acetic acid methyl ester” is a specific type of ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They are often used in a wide variety of applications, including as solvents and plasticizers .
Synthesis Analysis
The synthesis of esters like “Methoxycarbonylamino acetic acid methyl ester” typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid, such as sulfuric acid . This process is known as Fischer Esterification . Another method involves the use of diazomethane .Molecular Structure Analysis
The molecular structure of “Methoxycarbonylamino acetic acid methyl ester” is likely to be complex, given the presence of multiple functional groups. The molecular weight of a similar compound, “Acetic acid, methoxy-, methyl ester”, is 104.1045 .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. For example, they can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of strong bases or acids . They can also react with Grignard reagents to form tertiary alcohols .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, which makes their boiling points intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mechanism of Action
The mechanism of action for esters depends on the specific reaction. For example, in the Fischer Esterification process, the first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as a nucleophile in an SN2 reaction with protonated diazomethane to produce the ester .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(methoxycarbonylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-9-4(7)3-6-5(8)10-2/h3H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMYZVXEVWVLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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